molecular formula C18H15N3O4S B2664689 N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 886914-19-8

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2664689
CAS RN: 886914-19-8
M. Wt: 369.4
InChI Key: WTQITDFYMRHWFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research in the field of organic synthesis has led to the development of derivatives of 1,3,4-oxadiazole-2-thiones, including compounds with potential antibacterial and antioxidant activities. These compounds, characterized by spectral studies and crystal structure analysis, contribute to our understanding of molecular interactions and the design of new therapeutic agents (Karanth et al., 2019).

Biological Activities

Anticancer Evaluation

  • A series of N-substituted benzamides, starting from specific acids and benzoyl chlorides, demonstrated moderate to excellent anticancer activity against various cancer cell lines. These findings highlight the potential therapeutic applications of these compounds in cancer treatment (Ravinaik et al., 2021).

Antidiabetic Screening

  • Novel dihydropyrimidine derivatives have been synthesized and evaluated for antidiabetic activity using the α-amylase inhibition assay, showcasing the potential of these compounds in managing diabetes (Lalpara et al., 2021).

Antibacterial Studies

  • The synthesis of N-substituted derivatives of specific acetamides led to the identification of compounds with moderate to talented antibacterial activity. This research underscores the importance of structural modification in developing more effective antibacterial agents (Khalid et al., 2016).

Antimicrobial and Antifungal Screening

  • Another study synthesized and characterized a novel series of compounds for preliminary antimicrobial screening. Some derivatives exhibited higher activity compared to reference drugs, highlighting their potential in antimicrobial therapy (Latthe & Badami, 2007).

Mechanism of Action

The antibacterial mechanism of Compound A has been investigated in recent studies . Notably:

Future Directions

: Zhang, A., He, H., Wang, R., Shen, Z., Wu, Z., Song, R., & Song, B. (2024). Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)-N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. Journal of Agricultural and Food Chemistry, 72(3), 1444–1453. DOI: 10.1021/acs.jafc.3c05816

properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26-13-4-2-3-12(9-13)17-20-21-18(25-17)19-16(22)11-5-6-14-15(10-11)24-8-7-23-14/h2-6,9-10H,7-8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQITDFYMRHWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.